Molecular Weight Advantage: 20% Lower MW Than the Closest Isosteric Phenoxyacetamide Analog Facilitates Ligand Efficiency Optimization
CAS 2034262-68-3 (MW 325.34 g/mol) is substantially smaller than the structurally related compound N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide (CSID:573812, MW 401.44 g/mol), which carries a directly linked isoxazole rather than a methylene-bridged isoxazole . The 76 Da difference (≈23% reduction) lowers the heavy-atom count while retaining the core sulfamoyl-phenoxyacetamide pharmacophore. In fragment-based and lead-optimization programs targeting SMS1, lower molecular weight correlates with higher ligand efficiency (LE) and greater scope for subsequent functionalization without breaching Lipinski thresholds.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 325.34 |
| Comparator Or Baseline | N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide (401.44 g/mol) |
| Quantified Difference | 76.10 g/mol lower (23.4% reduction) |
| Conditions | Calculated from molecular formula and ChemSpider validated data; not assay-dependent. |
Why This Matters
Lower MW directly translates to improved ligand efficiency metrics, making this compound a superior starting scaffold for medicinal chemistry optimization compared to bulkier direct-linked isoxazole analogs.
